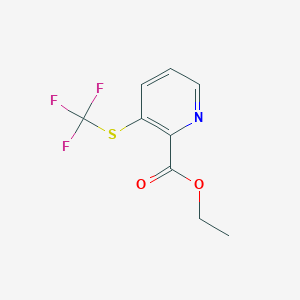
Ethyl 3-((trifluoromethyl)thio)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((trifluoromethyl)thio)picolinate is an organic compound with the molecular formula C9H8F3NO2S. It is a derivative of picolinic acid, where the ethyl ester is substituted with a trifluoromethylthio group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethanesulfanylamide, allowing the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Ethyl 3-((trifluoromethyl)thio)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((trifluoromethyl)thio)picolinate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-((trifluoromethyl)thio)picolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-((trifluoromethyl)thio)picolinate is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Ethyl 3-((trifluoromethyl)thio)picolinate can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its selectivity and potency.
Trifluralin: An herbicide with a trifluoromethyl group that contributes to its effectiveness in weed control.
Uniqueness: The uniqueness of this compound lies in its combination of the picolinic acid scaffold with the trifluoromethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F3NO2S |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2S/c1-2-15-8(14)7-6(4-3-5-13-7)16-9(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
HSMGGPZKACJXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















